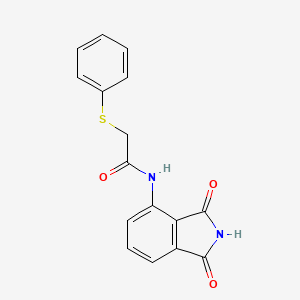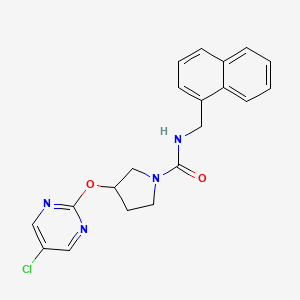
3-((5-chloropyrimidin-2-yl)oxy)-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((5-chloropyrimidin-2-yl)oxy)-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C20H19ClN4O2 and its molecular weight is 382.85. The purity is usually 95%.
BenchChem offers high-quality 3-((5-chloropyrimidin-2-yl)oxy)-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((5-chloropyrimidin-2-yl)oxy)-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
CDK2 Inhibition and Anti-Proliferative Activity
Compounds with structural similarities to 3-((5-chloropyrimidin-2-yl)oxy)-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide have been explored for their potential as CDK2 enzyme inhibitors. CDK2 is a critical protein kinase involved in cell cycle regulation, and its inhibition can lead to anti-proliferative effects against cancer cells. For instance, certain pyridine, pyrazolopyridine, and furopyridine derivatives, which share a similar naphthyl moiety and a focus on heterocyclic chemistry, have shown significant inhibition against different human cancer cell lines, including HCT-116, MCF-7, HepG2, and A549, with promising IC50 values (Abdel-Rahman et al., 2021).
Biomimetic Electron Transfer
Another potential application area is in biomimetic electron transfer systems. A green chromophore resembling chlorophyll a's properties, which is integral to photosynthesis, was developed for use in electron donor-acceptor systems. Such compounds, including those similar to the query chemical, can be functionalized and incorporated into various biomimetic systems, providing a pathway for green chemistry and renewable energy research (Lukas et al., 2002).
Antimicrobial Activity
Research into structurally related compounds has also revealed potential antimicrobial activities. Pyridothienopyrimidines and pyridothienotriazines, which share a similar focus on pyridine derivatives, have been synthesized and tested for in vitro antimicrobial activities, suggesting that the query compound could be explored for similar applications (Abdel-rahman et al., 2002).
Anticancer Evaluation
The structural motif present in the query compound is found in derivatives that have been evaluated for anticancer properties. For example, compounds featuring naphthalen-1-ylmethyl moieties have been synthesized and assessed for their in vitro anticancer activities, indicating that modifications to these structures could lead to effective anticancer agents (Salahuddin et al., 2014).
Eigenschaften
IUPAC Name |
3-(5-chloropyrimidin-2-yl)oxy-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2/c21-16-11-22-19(23-12-16)27-17-8-9-25(13-17)20(26)24-10-15-6-3-5-14-4-1-2-7-18(14)15/h1-7,11-12,17H,8-10,13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLGNJFFOCLEOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-chloropyrimidin-2-yl)oxy)-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-(1,3-dioxoisoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic Acid](/img/structure/B2762887.png)
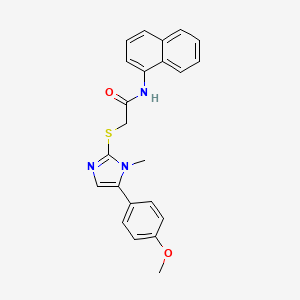
![4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde](/img/structure/B2762890.png)
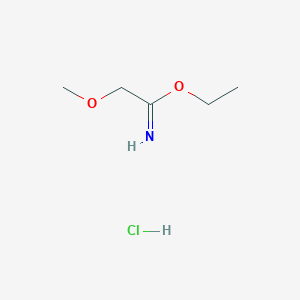
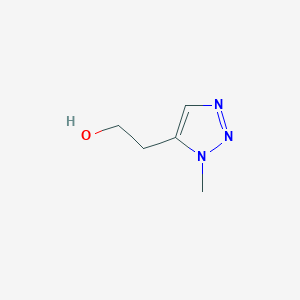

![2-Chloro-N-[(4-methylnaphthalen-1-yl)methyl]propanamide](/img/structure/B2762894.png)

![2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2762897.png)
![(Z)-methyl 2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2762901.png)
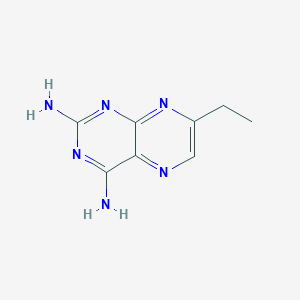
![5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2762906.png)
![N-(3-chloro-4-methoxyphenyl)-2-(7-morpholin-4-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2762907.png)
